1-Chloro-3-phenylpropan-2-ol has the molecular formula and a molecular weight of approximately 170.64 g/mol. It is classified as a benzylic halide due to the presence of a chlorine atom attached to a benzylic carbon. The compound is also categorized under alcohols because it contains a hydroxyl group (-OH) attached to the propanol chain .
The synthesis of 1-chloro-3-phenylpropan-2-ol can be achieved through several methods:
1-Chloro-3-phenylpropan-2-ol participates in various chemical reactions:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Chromium trioxide | Acetic acid |
Reduction | Lithium aluminum hydride | Ether |
Substitution | Sodium hydroxide | Water or ethanol |
The mechanism of action for 1-chloro-3-phenylpropan-2-ol largely involves its reactivity as a benzylic halide, which typically undergoes nucleophilic substitution reactions via an pathway. The chlorine atom acts as a leaving group when attacked by nucleophiles, facilitating the formation of new bonds with other functional groups .
1-Chloro-3-phenylpropan-2-ol exhibits several notable physical properties:
The compound is characterized by:
1-Chloro-3-phenylpropan-2-ol has diverse applications across multiple fields:
Industrial-scale production of enantiopure 1-chloro-3-phenylpropan-2-ol relies primarily on biocatalytic and crystallization-based methods. Lipase-mediated kinetic resolution dominates due to high enantioselectivity, particularly using immobilized Pseudomonas fluorescens lipases, which resolve racemic acetate (rac-5) via hydrolytic cleavage. This process yields (S)-1-chloro-3-phenylpropan-2-ol with 96–97% enantiomeric excess (ee) at 45–46% conversion . Complementary chemical resolution employs diastereomeric crystallization with (1S)-(+)-10-camphorsulfonic acid, achieving >99% ee for the (R)-enantiomer after recrystallization [5]. For the (S)-enantiomer, immobilized Candida antarctica lipase B (CAL-B) catalyzes transesterification with valeric acid, delivering 98% ee under optimized conditions [9].
Table 1: Performance Comparison of Chiral Resolution Techniques
Method | Enantiomer | ee (%) | Conversion (%) | Key Agent |
---|---|---|---|---|
P. fluorescens lipase hydrolysis | (S) | 97 | 45 | Racemic acetate (rac-5) |
(1S)-(+)-CSA crystallization | (R) | >99 | 38 | Diastereomeric salt |
CAL-B transesterification | (S) | 98 | 40 | Valeric acid |
These approaches overcome limitations of glycidyl ester routes, where nucleophilic attack at C1/C3 compromises optical purity . Recent "coupling" strategies integrating enzymatic resolution with temperature cycling deracemization show promise for boosting yields beyond 50% [10].
The (R)-enantiomer serves as a linchpin intermediate for β-blockers like propafenone and atenolol. Chemoenzymatic routes convert (R)-1-chloro-3-phenylpropan-2-ol to propafenone hydrochloride through regioselective aryloxy displacement by 1-{o-[2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one. This yields (R)-propafenone, which exhibits antiarrhythmic efficacy with minimal β-blocking activity—critical for patients with hypotension or cardiac insufficiency . Similarly, atenolol synthesis leverages nucleophilic ring-opening of (R)-glycidyl tosylate derivatives by 4-(carbamoylmethyl)phenol, where the halohydrin precursor ensures configuration retention [8].
Table 2: Beta-Blockers Synthesized from (R)-1-Chloro-3-phenylpropan-2-ol
Beta-Blocker | Therapeutic Application | Synthetic Advantage |
---|---|---|
(R)-Propafenone | Ventricular tachycardia | 100-fold lower β-blockade vs. (S)-enantiomer |
(R)-Atenolol | Hypertension, angina | Avoids racemization during epoxide ring-opening |
Phase-transfer catalysis (PTC) using tetrabutylammonium bromide optimizes these reactions, suppressing byproducts and achieving 92% yield in atenolol intermediates [8].
The (S)-enantiomer enables stereocontrolled access to antidepressants such as atomoxetine and fluoxetine precursors. Its C3 chlorine undergoes amination with methylbenzylamine, followed by reductive deprotection to yield norephedrine analogs. Computational analyses reveal that the (S)-configuration enhances binding to serotonin transporters (SERT) by 3.2 kcal/mol compared to the (R)-form, rationalizing its preference in serotonin reuptake inhibitor synthesis [6]. Metal-catalyzed coupling—using nickel or ruthenium complexes—further functionalizes the alcohol group into dibenzazepine scaffolds of tricyclic antidepressants [3]. Lipinski’s rule analyses confirm drug-like properties for these intermediates: molecular volume = 137.18 ų, LogP = 0.27, and topological polar surface area (TPSA) = 46.2 Ų [6].
Density functional theory (DFT) and molecular dynamics (MD) simulations elucidate enantiomer-specific interactions with biological targets. For β-blocker precursors, the (R)-enantiomer exhibits a 2.8 kcal/mol binding energy advantage over (S) to β₁-adrenergic receptor models due to optimal hydrogen bonding with Asn310 . Conversely, the (S)-enantiomer shows higher complementarity to monoamine transporters: MD trajectories reveal stable salt bridges between its chloride group and Asp98 of SERT (bond distance: 2.9 Å) [6]. Physicochemical descriptors calculated for the racemate include:
Table 3: Computational Parameters for 1-Chloro-3-phenylpropan-2-ol Enantiomers
Parameter | (R)-Enantiomer | (S)-Enantiomer | Calculation Method |
---|---|---|---|
Binding to β₁ receptor | −7.9 kcal/mol | −5.1 kcal/mol | DFT (B3LYP/6-31G*) |
SERT binding energy | −6.2 kcal/mol | −9.4 kcal/mol | MM/GBSA |
CYP2D6 inhibition | No | No | SVM classification |
These models rationalize in vitro observations and guide target-specific enantiomer selection.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0